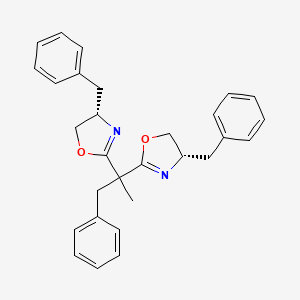
(E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Organic compounds like “(E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%” typically consist of carbon atoms covalently bonded to hydrogen, with various functional groups attached. The “E” in the name indicates the geometry around the double bond, and “phenyl” refers to a particular arrangement of carbon atoms .
Synthesis Analysis
The synthesis of organic compounds often involves reactions such as addition, substitution, or elimination, and may require catalysts . The exact synthesis process for “(E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%” would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of an organic compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques provide information about the arrangement of atoms and the types of bonds in the molecule.Chemical Reactions Analysis
Organic compounds can undergo a variety of chemical reactions, including redox reactions, acid-base reactions, and various types of organic reactions (e.g., addition, substitution, elimination). The specific reactions that “(E)-3-(2-Ethoxy-phenyl)-prop-2-en-1-ol, 95%” can undergo would depend on its functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through experimental measurements .科学研究应用
Organic Synthesis
3-(2-Ethoxyphenyl)prop-2-en-1-ol: is utilized in organic synthesis as a precursor for the preparation of complex molecules. Its structure allows for reactions such as epoxidation , which can lead to the formation of chiral epoxy alcohols. These intermediates are valuable in synthesizing natural products and pharmaceuticals.
Medicinal Chemistry
In medicinal chemistry, this compound’s framework is explored for creating indole derivatives with potential biological activities . Such derivatives are investigated for their antiviral, anti-inflammatory, and anticancer properties, contributing to the development of new therapeutic agents.
Agricultural Chemistry
The allylic alcohol structure of 3-(2-Ethoxyphenyl)prop-2-en-1-ol is significant in the synthesis of agrochemicals. Allylic alcohols like this can be transformed into compounds that serve as precursors for pesticides and herbicides .
Materials Science
In materials science, the compound can be involved in the synthesis of epoxy resins . These resins are used in creating materials with high mechanical strength, durability, and chemical resistance, suitable for coatings and electronic applications.
Biochemistry
In biochemistry, 3-(2-Ethoxyphenyl)prop-2-en-1-ol may be used as a building block for complex biochemical compounds. Its ability to undergo epoxidation can be essential in studying enzyme-catalyzed reactions and metabolic pathways.
Pharmacology
Pharmacologically, the compound’s structure is beneficial for creating molecules that interact with biological systems. It can be modified to enhance its bioavailability and therapeutic efficacy in drug development processes .
Chemical Engineering
From a chemical engineering perspective, 3-(2-Ethoxyphenyl)prop-2-en-1-ol can be involved in process optimization studies. Its role in reactions can help in designing efficient and scalable synthesis methods for industrial applications .
作用机制
Target of Action
A related compound, a synthetic chalcone derivative, has been shown to exert antitumor activity through reactive oxygen species (ros)-mediated apoptosis in cancer cells . This suggests that 3-(2-Ethoxyphenyl)prop-2-en-1-ol may also target pathways involving ROS generation.
Mode of Action
Based on the related compound’s activity, it could potentially interact with its targets to induce ros generation, leading to apoptosis in cancer cells
Result of Action
If it acts similarly to the related compound, it may induce ros generation leading to apoptosis, specifically in cancer cells . This could potentially make it a candidate for antitumor therapies.
安全和危害
属性
IUPAC Name |
(E)-3-(2-ethoxyphenyl)prop-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-13-11-8-4-3-6-10(11)7-5-9-12/h3-8,12H,2,9H2,1H3/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVMDLZGQNBTNC-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethoxyphenyl)prop-2-en-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)
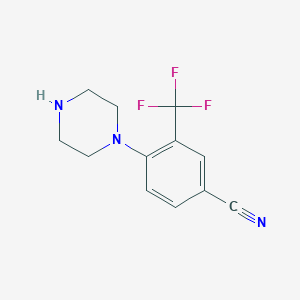
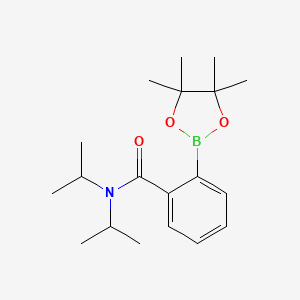




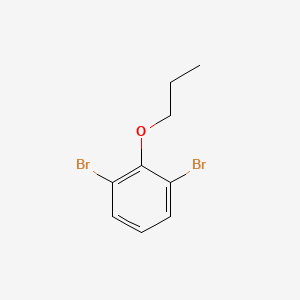
![[6,6]-Phenyl-C61-butyric acid dodecyl ester; 98%](/img/structure/B6319247.png)
![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)
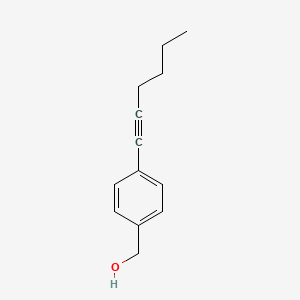
![Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF](/img/structure/B6319288.png)
